Cas no 2171210-57-2 (2-chloro-5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid)

2-Chloro-5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid is a fluorophore-protected amino acid derivative widely used in peptide synthesis and organic chemistry research. Its key structural features include a chiral (R)-configuration at the α-carbon, an Fmoc (9-fluorenylmethoxycarbonyl) protecting group for amine functionality, and a chloro-substituted benzoic acid moiety, enhancing its utility in solid-phase peptide synthesis (SPPS). The Fmoc group ensures selective deprotection under mild basic conditions, while the chloro substituent offers potential for further functionalization. This compound is particularly valuable in the synthesis of complex peptides, providing high purity and stability under standard coupling conditions. Its well-defined stereochemistry and reactivity make it a reliable intermediate in pharmaceutical and biochemical applications.
2-chloro-5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid structure
2171210-57-2 structure
Product Name:2-chloro-5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid
CAS No:2171210-57-2
MF:C26H23ClN2O5
MW:478.924226045609
CID:5753140
PubChem ID:165538367
Update Time:2025-06-07

2-chloro-5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2171210-57-2
    • EN300-1506061
    • 2-chloro-5-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
    • 2-chloro-5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid
    • Inchi: 1S/C26H23ClN2O5/c1-2-23(24(30)28-15-11-12-22(27)20(13-15)25(31)32)29-26(33)34-14-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-13,21,23H,2,14H2,1H3,(H,28,30)(H,29,33)(H,31,32)/t23-/m1/s1
    • InChI Key: QHRZFLMMTMIODS-HSZRJFAPSA-N
    • SMILES: ClC1C=CC(=CC=1C(=O)O)NC([C@@H](CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 478.1295495g/mol
  • Monoisotopic Mass: 478.1295495g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 727
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 105Ų

2-chloro-5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid Pricemore >>

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Additional information on 2-chloro-5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid

2-Chloro-5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic Acid (CAS No. 2171210-57-2): An Overview

2-Chloro-5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid (CAS No. 2171210-57-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, Fmoc-L-Leucine Chloromethyl Ketone, is a derivative of the amino acid leucine and is characterized by its unique structural features, including the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a chloromethyl ketone moiety.

The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal and stability under various reaction conditions. The chloromethyl ketone moiety, on the other hand, imparts specific reactivity and functional properties to the molecule, making it a valuable tool in the development of novel therapeutic agents and diagnostic tools.

Recent studies have highlighted the potential applications of 2-chloro-5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid in various areas of biomedical research. One notable application is in the field of proteomics, where this compound has been used as a selective inhibitor of cysteine proteases. Cysteine proteases play crucial roles in numerous physiological processes, including apoptosis, immune response, and protein degradation. By selectively inhibiting these enzymes, Fmoc-L-Leucine Chloromethyl Ketone can help researchers better understand the functions and dysfunctions of these enzymes in health and disease.

In addition to its use as an inhibitor, 2-chloro-5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid has also shown promise in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes within the body. The chloromethyl ketone moiety can be designed to be cleaved by specific enzymes or under specific conditions, releasing the active drug at the desired site of action. This approach can improve the pharmacokinetic properties and reduce the side effects of therapeutic agents.

The synthesis of Fmoc-L-Leucine Chloromethyl Ketone involves several well-established chemical reactions. The first step typically involves the protection of the amino group of L-leucine with the Fmoc group using diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) as coupling agents. The resulting Fmoc-L-leucine is then reacted with chloromethyl ketone to form the final product. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production.

The physical and chemical properties of 2-chloro-5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid have been extensively characterized. It is a white crystalline solid with a molecular weight of 486.03 g/mol. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile but exhibits limited solubility in water. These properties make it suitable for use in various biochemical assays and analytical techniques.

In terms of safety and handling, Fmoc-L-Leucine Chloromethyl Ketone should be stored under dry conditions at room temperature or below to prevent degradation. It is important to handle this compound with care due to its reactivity and potential for causing skin and eye irritation. Appropriate personal protective equipment (PPE), such as gloves and safety goggles, should be worn when working with this compound.

Recent advancements in computational chemistry have also contributed to our understanding of 2-chloro-5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid. Molecular dynamics simulations have provided insights into its conformational behavior and interactions with target proteins. These studies have helped identify key structural features that contribute to its biological activity, guiding the design of more potent and selective derivatives.

In conclusion, 2-chloro-5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid (CAS No. 2171210-57-2) is a versatile compound with significant potential in biomedical research and drug development. Its unique structural features, combined with its well-characterized physical and chemical properties, make it an invaluable tool for researchers working in various fields of chemistry and biology.

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